molecular formula C7H9ClO2S B2857327 Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride CAS No. 2413900-57-7

Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride

Cat. No. B2857327
CAS RN: 2413900-57-7
M. Wt: 192.66
InChI Key: YWFJXMGZDQCYTB-UHFFFAOYSA-N
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Description

Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride is a chemical compound derived from Tricyclo[2.2.1.02,6]heptane . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of Tricyclo[2.2.1.02,6]heptane is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

Chemical Reactions and Structural Insights

The chemistry of Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride, and its derivatives, is marked by a variety of reactions that lead to interesting structural modifications and applications in organic synthesis. One of the fundamental aspects of its reactivity is demonstrated through the formation of chlorination products, as seen in the reaction between 1-(phenylsulfonyl)tricyclo[4.1.0.02,7]heptane with nitryl chloride, resulting in a mixture of chlorinated compounds instead of the expected nitro derivatives (Borbulevych et al., 2002). This exemplifies the compound's utility in exploring chlorination reactions under specific conditions.

Another study highlights the nitrochlorination of methyl tricyclo[4.1.0.02,7]heptane-1-carboxylate and phenyl tricyclo[4.1.0.02,7]hept-1-yl sulfone, showcasing the compound's role in facilitating the formation of a mixture of diastereoisomeric syn- and anti-6,7-dichlorobicyclo[3.1.1]hept-6-yl phenyl sulfones (Vasin et al., 2008). These reactions are crucial for understanding the stereochemical outcomes and providing pathways for synthesizing novel organic structures.

Advances in Synthesis and Catalysis

The synthesis of tricyclenone via a one-step process from αβ-cyclohexenones and αβ-cyclopentenones by treatment with nitroethene and 1-nitropropene represents a significant advancement in the field of organic synthesis. This process results in the formation of Tricyclo[3.2.1.02,7]octan-6-ones and Tricyclo[2.2.1.02,6]heptan-3-ones, showcasing the versatility of tricyclic compounds in synthesizing complex molecular structures (Cory et al., 1981).

Structural Transformations and Mechanistic Insights

The chemical behavior of Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride derivatives under various conditions provides insights into potential applications in material science and organic synthesis. For example, the solvolysis reactions of tricycloheptane derivatives reveal intricate details about the enthalpy differences between cations, contributing to the understanding of molecular stability and reactivity (Bentley et al., 1997).

Safety and Hazards

The safety data sheet for a similar compound, Heptane, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation and may cause drowsiness or dizziness . These hazards may also apply to Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride, but specific safety data for this compound is not available in the search results.

properties

IUPAC Name

tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO2S/c8-11(9,10)7-3-1-4-5(2-3)6(4)7/h3-7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFJXMGZDQCYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3C2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride

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